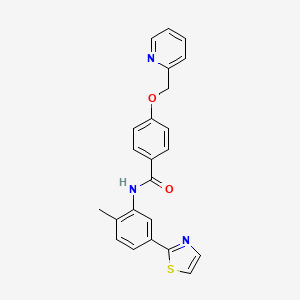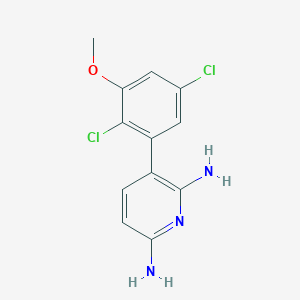
3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine is a chemical compound with a complex structure that includes both aromatic and heterocyclic components
Vorbereitungsmethoden
The synthesis of 3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine typically involves multiple steps. One common method includes the reaction of 2,5-dichloro-3-methoxybenzene with pyridine-2,6-diamine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like 1-methyl-2-pyrrolidinone at elevated temperatures (around 120°C) for several hours .
Analyse Chemischer Reaktionen
3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
3-(2,5-Dichloro-3-methoxyphenyl)-pyridine-2,6-diamine can be compared with similar compounds such as:
- 2,5-Dichloro-3-methoxyphenylacetic acid
- 3-(2,5-Dichloro-3-methoxyphenyl)-2-propenoic acid
- Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-
These compounds share structural similarities but differ in their specific functional groups and properties.
Eigenschaften
Molekularformel |
C12H11Cl2N3O |
|---|---|
Molekulargewicht |
284.14 g/mol |
IUPAC-Name |
3-(2,5-dichloro-3-methoxyphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C12H11Cl2N3O/c1-18-9-5-6(13)4-8(11(9)14)7-2-3-10(15)17-12(7)16/h2-5H,1H3,(H4,15,16,17) |
InChI-Schlüssel |
BMFUNDNHGYSWPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1Cl)C2=C(N=C(C=C2)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)

![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)

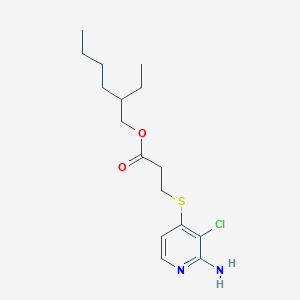

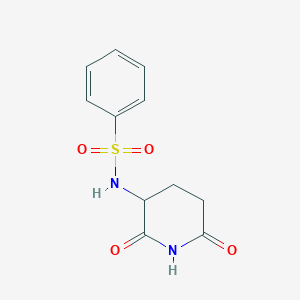
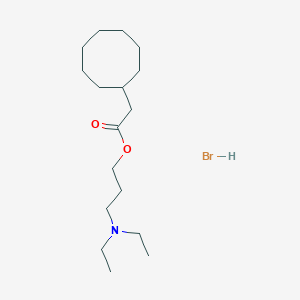
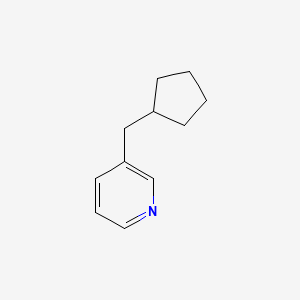
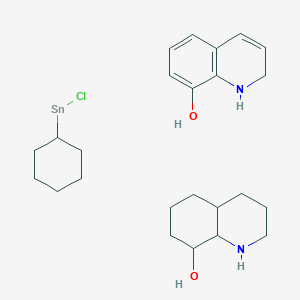
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)
